

# Spectral Analysis of (R)-Methyl 3hydroxytetradecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(R)-Methyl 3-hydroxytetradecanoate**, a chiral specialty lipid. Due to the limited availability of publicly accessible, complete experimental spectra for the pure (R)-enantiomer, this document presents a combination of experimental data for the racemic mixture and predicted data based on established spectroscopic principles for similar long-chain fatty acid methyl esters.

## **Mass Spectrometry (MS)**

The mass spectrum of methyl 3-hydroxytetradecanoate provides key information for its identification, particularly through its characteristic fragmentation pattern. The electron ionization (EI) mass spectrum is notable for a distinctive base peak that is indicative of 3-hydroxy fatty acid methyl esters.

#### **Data Presentation: Key Mass Fragments**



Mass-to-Charge Ratio (m/z)	Proposed Fragment	Interpretation
258	[M]+•	Molecular ion
240	[M-H <sub>2</sub> O]+•	Loss of a water molecule from the hydroxyl group.
103	[C4H7O3]+	Base peak, characteristic for 3- hydroxy fatty acid methyl esters, arising from cleavage between C3 and C4.[1]
87	[CH <sub>2</sub> =C(OH)OCH <sub>3</sub> ]+•	McLafferty rearrangement product.
74	[CH <sub>3</sub> OC(=O)H <sub>2</sub> ]+•	Fragment corresponding to the methyl ester group.

Note: The mass spectrometry data is based on the spectrum of the racemic Methyl 3-hydroxytetradecanoate.[2][3][4]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **(R)-Methyl 3-hydroxytetradecanoate**. The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These predictions are based on typical values for long-chain fatty acid methyl esters and related structures.[5][6][7]

### Data Presentation: Predicted <sup>1</sup>H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-OCH₃
~3.98	Multiplet	1H	-CH(OH)-
~2.40	Multiplet	2H	-CH <sub>2</sub> -C=O
~1.45	Multiplet	2H	-CH(OH)-CH <sub>2</sub> -
~1.25	Multiplet	18H	-(CH <sub>2</sub> ) <sub>9</sub> -
~0.88	Triplet	3H	-СН3

Data Presentation: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~174	C=O
~68	-CH(OH)-
~52	-ОСН₃
~41	-CH <sub>2</sub> -C=O
~37	-CH(OH)-CH <sub>2</sub> -
~32	-(CH <sub>2</sub> ) <sub>9</sub> - (multiple signals)
~29	-(CH <sub>2</sub> ) <sub>9</sub> - (multiple signals)
~25	-(CH <sub>2</sub> ) <sub>9</sub> - (multiple signals)
~23	-(CH <sub>2</sub> ) <sub>9</sub> - (multiple signals)
~14	-CH₃

## Infrared (IR) Spectroscopy

The infrared spectrum of **(R)-Methyl 3-hydroxytetradecanoate** is characterized by absorption bands corresponding to its key functional groups: a hydroxyl group, an ester group, and a long hydrocarbon chain.



**Data Presentation: Predicted IR Absorption Bands** 

Wavenumber (cm <sup>-1</sup> )	Intensity	- Vibration	Functional Group
~3500-3200	Broad, Strong	O-H stretch	Hydroxyl
~2920	Strong	C-H stretch	Alkane
~2850	Strong	C-H stretch	Alkane
~1740	Strong	C=O stretch	Ester
~1465	Medium	C-H bend	Alkane
~1170	Medium	C-O stretch	Ester

Reference for general IR absorption ranges.[8][9][10]

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of long-chain fatty acid methyl esters.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-25 mg of **(R)-Methyl 3-hydroxytetradecanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is recommended.[5]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Data Acquisition:
  - Place the sample in a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).
  - Ensure proper tuning and shimming of the instrument to achieve optimal resolution.



- For quantitative ¹H NMR, use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration.[5]
- Data Processing: Process the acquired free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - As (R)-Methyl 3-hydroxytetradecanoate is a liquid or low-melting solid at room temperature, it can be analyzed as a neat liquid.
  - Place a single drop of the sample onto the surface of one polished salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[11]
- Data Acquisition:
  - Mount the sandwiched plates in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the clean, empty salt plates.
  - Acquire the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

#### **Mass Spectrometry (MS)**

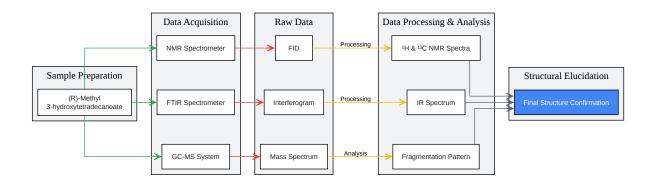
- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[12]
- Mass Analysis:



- The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion.
- Data Acquisition and Analysis:
  - The mass spectrum is plotted as relative intensity versus m/z.
  - The fragmentation pattern is analyzed to identify characteristic peaks and deduce the molecular structure. For fatty acid methyl esters, GC-MS is a standard technique.[13][14]
     [15]

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like **(R)-Methyl 3-hydroxytetradecanoate**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.



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